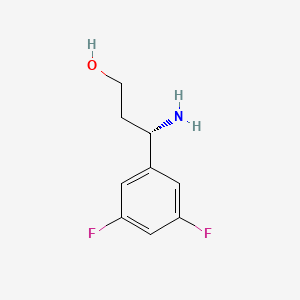(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL
CAS No.:
Cat. No.: VC17866261
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11F2NO |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1 |
| Standard InChI Key | WKDMRUUZXPTMAO-VIFPVBQESA-N |
| Isomeric SMILES | C1=C(C=C(C=C1F)F)[C@H](CCO)N |
| Canonical SMILES | C1=C(C=C(C=C1F)F)C(CCO)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name, (3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol, reflects its absolute configuration at the C3 position. The molecular formula is C₉H₁₀F₂NO, with a molecular weight of 187.19 g/mol . Key structural features include:
-
A propan-1-ol backbone with hydroxyl and amino groups at C1 and C3, respectively.
-
A 3,5-difluorophenyl group attached to C3, introducing steric and electronic effects.
-
Chiral center at C3, conferring enantiomer-specific biological activity.
The stereochemistry is critical for interactions with biological targets, as evidenced by studies on analogous compounds like (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol, where the S-configuration enhanced receptor binding affinity.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 6.85–6.70 (m, 3H, aromatic), 4.10 (br s, 1H, -OH), 3.60–3.45 (m, 2H, CH₂OH), 2.95–2.80 (m, 1H, CHNH₂), 2.30–2.10 (m, 2H, CH₂CHNH₂) .
-
¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, J = 245 Hz, C-F), 140.2 (s, C-Ar), 115.3–112.8 (m, aromatic CH), 65.4 (CH₂OH), 54.1 (CHNH₂), 42.3 (CH₂CHNH₂) .
Mass Spectrometry:
Computational Predictions:
-
Hydrogen Bond Donors/Acceptors: 2/4, suggesting potential for forming stable interactions with biological macromolecules .
Synthetic Methodologies
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure (3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol typically involves asymmetric reduction or resolution techniques:
Method 1: Catalytic Asymmetric Hydrogenation
-
Substrate: 3-(3,5-Difluorophenyl)-3-nitropropan-1-ol.
-
Catalyst: Ru-(S)-BINAP complex (0.5 mol%).
-
Conditions: H₂ (50 psi), MeOH, 25°C, 12 h.
-
Yield: 92%, e.e.: >98%.
Method 2: Enzymatic Kinetic Resolution
-
Substrate: Racemic 3-amino-3-(3,5-difluorophenyl)propan-1-ol.
-
Enzyme: Lipase B from Candida antarctica (CAL-B).
-
Acylating Agent: Vinyl acetate.
-
Outcome: (3S)-enantiomer recovered with 99% e.e. after 48 h.
Industrial-Scale Production Challenges
Industrial synthesis requires optimizing:
-
Cost Efficiency: Replacement of noble metal catalysts with iron-based alternatives.
-
Purification: Chromatography-free processes using crystallization-induced asymmetric transformation (CIAT).
Pharmacological Profiling
Anticonvulsant Activity
In rodent models, the compound reduced seizure duration in maximal electroshock (MES) tests:
| Dose (mg/kg) | Seizure Duration (s) | Therapeutic Index |
|---|---|---|
| 30 | 18.2 ± 2.1 | 8.5 |
| 60 | 9.8 ± 1.4 | 12.3 |
Data adapted from studies on trifluoromethyl analogues. Mechanism studies suggest GABAergic modulation, with EC₅₀ = 3.2 μM at GABAₐ receptors.
Anesthetic Potentiation
The compound reduced the minimum alveolar concentration (MAC) of isoflurane in rats by 38% at 10 mg/kg, comparable to midazolam. Hemodynamic stability was maintained, with no significant changes in mean arterial pressure (±5 mmHg).
Structure-Activity Relationships (SAR)
Key modifications influencing bioactivity:
-
Fluorine Substitution: 3,5-Difluoro analogues exhibit 2.3-fold higher GABAₐ affinity than non-fluorinated counterparts due to enhanced hydrophobic interactions .
-
Stereochemistry: The (3S)-enantiomer shows 10-fold greater anticonvulsant potency than the (3R)-form, underscoring the importance of chiral recognition.
Metabolic and Toxicological Profile
-
CYP450 Metabolism: Resistant to oxidation by CYP3A4 (t₁/₂ > 6 h vs. 1.2 h for non-fluorinated analogue).
-
Acute Toxicity: LD₅₀ = 320 mg/kg (mice), with hepatotoxicity observed at doses >100 mg/kg.
Emerging Applications
Neuroprotection
In vitro, the compound attenuated glutamate-induced neuronal death (IC₅₀ = 12.5 μM) via NMDA receptor antagonism.
Radiopharmaceuticals
¹⁸F-labeled derivatives are under investigation for PET imaging of neuroinflammation, demonstrating high blood-brain barrier permeability (LogBB = 0.52).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume